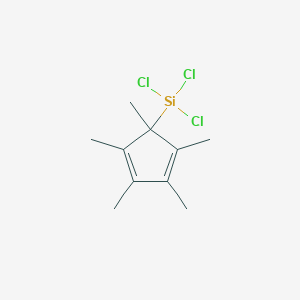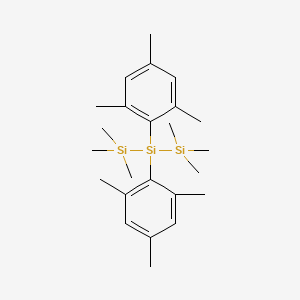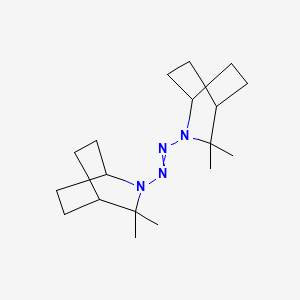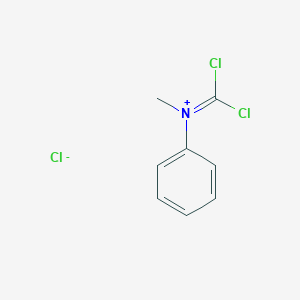
beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl: is a glucosiduronic acid derivative This compound is characterized by the presence of a beta-D-glucopyranosiduronic acid moiety linked to a 2-methoxy-1-methylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl typically involves the glycosylation of glucuronic acid derivatives with 2-methoxy-1-methylethyl alcohol. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced purification techniques such as chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glucuronic acid moiety to glucopyranose derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions include various glucopyranosiduronic acid derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals and as a precursor in the synthesis of bioactive molecules
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in metabolic pathways, influencing the synthesis and degradation of other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-D-Glucosiduronic acid: A glucosiduronic acid derivative with similar structural properties.
2-Methoxyestrone 3-O-beta-D-glucuronide: A steroid glucosiduronic acid with a methoxy group at position 2
Uniqueness
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl is unique due to its specific combination of a glucopyranosiduronic acid moiety and a 2-methoxy-1-methylethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
85684-23-7 |
|---|---|
Formule moléculaire |
C10H18O8 |
Poids moléculaire |
266.24 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1-methoxypropan-2-yloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C10H18O8/c1-4(3-16-2)17-10-7(13)5(11)6(12)8(18-10)9(14)15/h4-8,10-13H,3H2,1-2H3,(H,14,15)/t4?,5-,6-,7+,8-,10+/m0/s1 |
Clé InChI |
WNWJVTRWDODSSV-FUVYWUSZSA-N |
SMILES isomérique |
CC(COC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES canonique |
CC(COC)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)
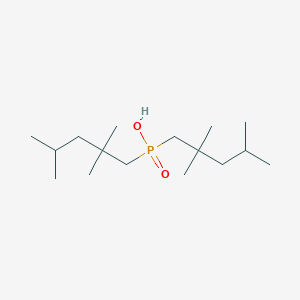
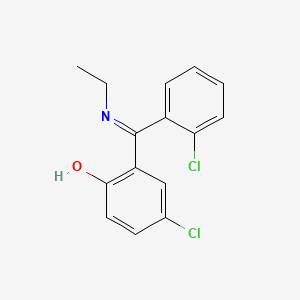
![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)
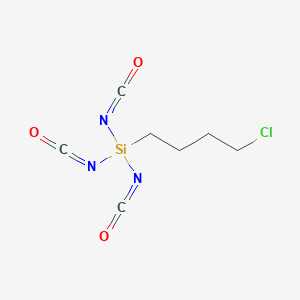

![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)


![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
